5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group at the 5-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis and oxidation to introduce the carboxylic acid group at the 4-position. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole ring, functional group modifications, and purification. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
Oxidation: Formation of 5-ethyl-1-(2-oxoethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 5-ethyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both hydroxyethyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFUIGYVFAUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.